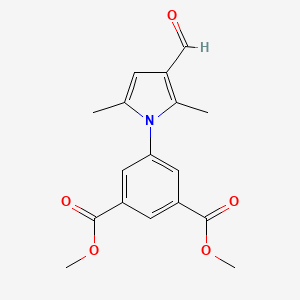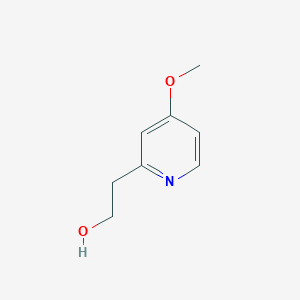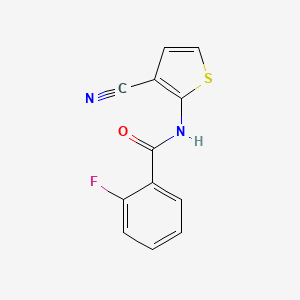
2-methyl-1H-1,3-benzodiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-1,3-benzodiazole-5-sulfonamide, also known as MBDS, is a heterocyclic organic compound and a derivative of 1,3-benzodiazole. It is a colorless solid that is soluble in water and is used in a variety of industrial and laboratory applications. MBDS is a versatile compound that has been studied extensively for its unique properties and applications.
Applications De Recherche Scientifique
2-methyl-1H-1,3-benzodiazole-5-sulfonamide has been used extensively in scientific research, particularly in the fields of chemistry and biochemistry. It has been used as a reactant in a variety of organic syntheses, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. In addition, this compound has been used in a variety of biochemical studies, including the study of enzyme kinetics, protein structure, and DNA structure.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide is not well understood, but it is believed to involve the formation of a diazonium salt. This salt can then react with a variety of other compounds to form a variety of products. For example, this compound can react with amines to form amides, with alcohols to form esters, and with carboxylic acids to form carboxylic acid derivatives.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, as well as potential applications in the treatment of diabetes and obesity. In addition, this compound has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is readily soluble in water. In addition, it is a versatile compound that can be used in a variety of organic syntheses. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and it can be toxic if ingested in large quantities.
Orientations Futures
The potential applications of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide are vast, and there are many future directions for research. One potential avenue of research is the development of new synthesis methods for this compound. In addition, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, further research is needed to explore the potential applications of this compound in the synthesis of polymers and pharmaceuticals.
Méthodes De Synthèse
2-methyl-1H-1,3-benzodiazole-5-sulfonamide can be synthesized by a variety of methods, including the reaction of 1,3-benzodiazole with sulfuric acid, the reaction of 1,3-benzodiazole with sodium hydroxide, and the reaction of 1,3-benzodiazole with chlorosulfonic acid. The most common method of synthesis is the reaction of 1,3-benzodiazole with sulfuric acid, which yields this compound in high yields.
Propriétés
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMNETJGBWEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6612695.png)

![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)
